molecular formula C5H6BrNO4 B8616125 4-bromo-2-methoxyimino-3-oxobutyric acid CAS No. 537693-38-2

4-bromo-2-methoxyimino-3-oxobutyric acid

Cat. No. B8616125
Key on ui cas rn: 537693-38-2
M. Wt: 224.01 g/mol
InChI Key: AMTTUPGTZVAKBF-UHFFFAOYSA-N
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Patent
US04845257

Procedure details

In 15 ml of methylene chloride was dissolved 2.02 g of 4-bromo-2-methoxyimino-3-oxobutyric acid, followed by addition of 2.06 g of phosphorus pentachloride in small portions at 0°-5° C. The mixture was stirred at the same temperature for 5 minutes and, then, at 20°-25° C. for 1 hour, after which it was concentrated under reduced pressure. To the residue was added 20 ml of hexane and the mixture was stirred for a while and allowed to stand. The supernatant was concentrated under reduced pressure to give 2.1 g of 4-bromo-2-methoxyimino-3-oxobutyryl chloride as oil. Yield 96%.
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3](=[O:11])[C:4](=[N:8][O:9][CH3:10])[C:5](O)=[O:6].P(Cl)(Cl)(Cl)(Cl)[Cl:13]>C(Cl)Cl>[Br:1][CH2:2][C:3](=[O:11])[C:4](=[N:8][O:9][CH3:10])[C:5]([Cl:13])=[O:6]

Inputs

Step One
Name
Quantity
2.06 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
2.02 g
Type
reactant
Smiles
BrCC(C(C(=O)O)=NOC)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 20°-25° C. for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
after which it was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added 20 ml of hexane
STIRRING
Type
STIRRING
Details
the mixture was stirred for a while
CONCENTRATION
Type
CONCENTRATION
Details
The supernatant was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrCC(C(C(=O)Cl)=NOC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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